

p-(Dimethylamino)benzaldehyde oxime CAS number and molecular structure

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Compound of Interest

Compound Name: *p*-(Dimethylamino)benzaldehyde
oxime

Cat. No.: B1609340

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An In-depth Technical Guide to p-(Dimethylamino)benzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **p-(Dimethylamino)benzaldehyde oxime**, a chemical compound with potential applications in various scientific fields. This document details its chemical identity, structural characteristics, physicochemical properties, and established experimental protocols for its synthesis.

Molecular Structure and Chemical Identifiers

p-(Dimethylamino)benzaldehyde oxime, also known as 4-Dimethylaminobenzaldoxime, is an organic compound belonging to the oxime class.^[1] It is a derivative of p-(Dimethylamino)benzaldehyde. The canonical SMILES representation of the molecule is CN(C)C1=CC=C(C=C1)/C=N/O.^[2]

The molecular and structural identifiers for **p-(Dimethylamino)benzaldehyde oxime** are summarized in the table below.

Identifier	Value
CAS Number	2929-84-2[1][2]
Molecular Formula	C9H12N2O[1][2]
IUPAC Name	(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine[2]
Synonyms	4-(Dimethylamino)benzaldehyde oxime, 4-Dimethylaminobenzaldoxime, p-(Dimethylamino)benzaldoxime[1]
ChEMBL ID	ChEMBL498513[2]
PubChem CID	6861449[2]

Physicochemical and Spectral Properties

The quantitative physicochemical properties of **p-(Dimethylamino)benzaldehyde oxime** have been determined through various experimental and computational methods. These properties are crucial for its handling, application, and analysis.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	164.20 g/mol	PubChem[2]
Melting Point	183-185 °C	chemBlink[1]
Boiling Point	276.4 ± 23.0 °C (at 760 Torr)	chemBlink (Calculated)[1]
Solubility	Slightly soluble (1.8 g/L at 25 °C)	chemBlink (Calculated)[1]
Density	1.02 ± 0.1 g/cm ³ (at 20 °C)	chemBlink (Calculated)[1]

| Flash Point | 120.9 ± 22.6 °C | chemBlink (Calculated)[1] |

Table 2: Spectral Data

Data Type	Instrumentation/Technique	Source
¹ H NMR	Data available	PubChem[2]
¹³ C NMR	Jeol PS-100	PubChem[2]
Infrared (IR)	FTIR, KBr Wafer	PubChem[2]

| Mass Spectrometry | GC-MS | PubChem[2] |

Experimental Protocols

The synthesis of **p-(Dimethylamino)benzaldehyde oxime** is typically achieved through the condensation reaction of its corresponding aldehyde, p-(Dimethylamino)benzaldehyde, with hydroxylamine.

Protocol 1: Synthesis of p-(Dimethylamino)benzaldehyde Oxime

Objective: To synthesize **p-(Dimethylamino)benzaldehyde oxime** from p-(Dimethylamino)benzaldehyde and hydroxylamine hydrochloride.

Materials:

- p-(Dimethylamino)benzaldehyde
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium acetate (CH₃COONa)
- Acetonitrile (CH₃CN)
- Distilled water
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve p-(Dimethylamino)benzaldehyde (1 equivalent) in acetonitrile.
- In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).
- Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the solution of p-(Dimethylamino)benzaldehyde with stirring.
- Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) for 4 hours.
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold distilled water to remove any inorganic salts.
- Dry the crude product, **p-(Dimethylamino)benzaldehyde oxime**, under vacuum.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude **p-(Dimethylamino)benzaldehyde oxime**.

Materials:

- Crude **p-(Dimethylamino)benzaldehyde oxime**

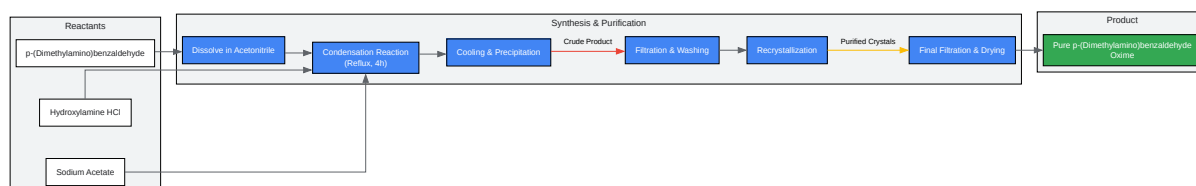
- Ethanol or an appropriate solvent system
- Erlenmeyer flasks
- Hot plate
- Ice bath

Procedure:

- Transfer the crude **p-(Dimethylamino)benzaldehyde oxime** to an Erlenmeyer flask.
- Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to facilitate further crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum to obtain pure **p-(Dimethylamino)benzaldehyde oxime**.

Workflow and Pathway Diagrams

The following diagram illustrates the experimental workflow for the synthesis and purification of **p-(Dimethylamino)benzaldehyde oxime**.



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References

- 1. CAS # 2929-84-2, 4-(Dimethylamino)benzaldehyde oxime, 4-(N,N-Dimethylamino)benzaldehyde oxime, 4-Dimethylaminobenzaldoxime, NSC 522103, p-(Dimethylamino)benzaldehyde oxime, p-(Dimethylamino)benzaldoxime - chemBlink [chemblink.com]
- 2. p-(Dimethylamino)benzaldehyde oxime | C₉H₁₂N₂O | CID 6861449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [p-(Dimethylamino)benzaldehyde oxime CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609340#p-dimethylamino-benzaldehyde-oxime-cas-number-and-molecular-structure]

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